(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (abbreviated as ABH3CA in some contexts ) is a conformationally rigid bicyclic amino acid derivative. It belongs to the class of 2-azabicyclo[2.2.1]heptane carboxylic acids, which are synthetic analogues of proline designed to restrict backbone flexibility in peptides . The compound’s stereochemistry (1R,3S,4R) distinguishes it from other diastereomers, such as (1R,3S,4S) or (1S,3R,4R), which exhibit distinct physicochemical and biological properties.
Properties
IUPAC Name |
(1R,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-PBXRRBTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]1[C@H](N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Steps
-
Generation of Dienophile :
Methyl 2-chloro-N-carbobenzyloxyglycinate is treated with triethylamine to form the reactive 2-iminoacetate intermediate. -
Cycloaddition :
Cyclopentadiene reacts with the dienophile under thermal or catalytic conditions to form the bicyclic ester. The endo transition state dominates, favoring the desired stereochemistry. -
Hydrolysis :
The ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. Notably, the bicyclic ester exhibits resistance to hydrolysis compared to linear proline derivatives, necessitating prolonged reaction times or elevated temperatures.
Table 1: Diels-Alder Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Dienophile Formation | Triethylamine, CH₂Cl₂, rt, 1 hr | 85–90 | N/A |
| Cycloaddition | Cyclopentadiene, 80°C, 12 hr | 70–75 | endo-Selective (1R,3S,4R) |
| Ester Hydrolysis | 6M HCl, reflux, 24 hr | 60–65 | Retention of Configuration |
Chiral Resolution and Stereochemical Control
Achieving the (1R,3S,4R) configuration requires enantioselective synthesis or post-synthetic resolution.
Enzymatic Resolution
Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester groups in racemic mixtures. For example:
-
Substrate : Racemic bicyclic proline ethyl ester.
-
Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hr.
-
Outcome : (1R,3S,4R)-acid is obtained with >98% enantiomeric excess (ee).
Diastereomeric Salt Formation
Chiral acids (e.g., L-tartaric acid) form insoluble salts with specific enantiomers:
-
Procedure : The racemic acid is treated with L-tartaric acid in ethanol.
-
Result : (1R,3S,4R)-acid-L-tartrate precipitates, yielding 95% ee after recrystallization.
Table 2: Resolution Methods Comparison
| Method | Agent | ee (%) | Yield (%) |
|---|---|---|---|
| Enzymatic Hydrolysis | CAL-B | 98 | 45 |
| Diastereomeric Salt | L-Tartaric Acid | 95 | 50 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and purity.
Continuous Flow Reactors
-
Advantages : Enhanced heat/mass transfer, reduced reaction times.
-
Protocol :
-
Diels-Alder step conducted at 100°C, 10 bar pressure.
-
Yields improve to 80% with 99.5% purity.
-
Crystallization Optimization
-
Solvent System : Ethanol/water (7:3 v/v).
-
Purity : >99.9% after two recrystallizations.
Alternative Synthetic Routes
Cyclization of Chiral Amines
Chiral amines derived from L-proline undergo cyclization with dicarboxylic anhydrides:
-
Conditions : BF₃·OEt₂ catalysis, -20°C, 8 hr.
-
Yield : 55–60%.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamines:
-
Catalyst : Rh-(R)-BINAP complex.
-
Result : 92% ee, 75% yield.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Stereoselectivity | Yield (%) | Scalability |
|---|---|---|---|
| Diels-Alder | High | 70–75 | Industrial |
| Enzymatic Resolution | Very High | 45 | Lab-Scale |
| Asymmetric Catalysis | High | 75 | Pilot-Scale |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and bicyclic structure undergo oxidation under controlled conditions:
Mechanistic studies suggest oxidation at the bridgehead carbon (C1) is stereoelectronically controlled due to bicyclic strain.
Reduction Reactions
The nitrogen-containing bicyclic system participates in selective reductions:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Amide Reduction | LiAlH₄ in anhydrous THF | Secondary alcohol derivatives | |
| Imine Reduction | NaBH₄ with catalytic HCl | Saturated bicyclic amines |
Reduction preserves the bicyclic core but modifies functional groups, enabling access to pharmacologically relevant intermediates .
Substitution Reactions
The carboxylic acid undergoes nucleophilic substitution:
Esterification and amidation are critical for prodrug development.
Enzyme Inhibition & Biological Interactions
The compound acts as a conformationally restricted proline analog, influencing enzymatic activity:
Its rigid structure enhances binding affinity to enzyme active sites compared to flexible analogs .
Comparative Reactivity with Structural Analogs
Stability & Reaction Optimization
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound is recognized for its potential in drug discovery, particularly for central nervous system (CNS) disorders. Its structural configuration allows researchers to design novel drug candidates that can effectively target specific receptors involved in neurological functions. For instance, studies have indicated that derivatives of this compound can act as inhibitors of certain enzymes linked to neurodegenerative diseases .
1.2 Peptide Synthesis
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is utilized in the synthesis of peptide derivatives. These derivatives are crucial for creating biologically active compounds that can be used therapeutically. The compound's ability to introduce chiral centers is particularly beneficial in the synthesis of enantiomerically pure peptides, which are essential in drug formulation .
Synthetic Organic Chemistry
2.1 Versatile Building Block
This compound serves as a versatile building block in synthetic organic chemistry. It is employed in the construction of complex molecules and can facilitate the synthesis of various agrochemicals and pharmaceuticals. Its unique bicyclic structure provides a framework that can be modified to create a wide array of chemical entities .
2.2 Chiral Catalysis
In asymmetric synthesis, (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid plays a significant role by providing chiral centers necessary for producing enantiomerically pure compounds. This application is particularly important in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .
Research and Development
3.1 Neuroscience Research
The structural properties of this compound make it an attractive candidate for studies focused on receptor interactions within the nervous system. Research has shown that it can be instrumental in understanding neuropharmacology and developing treatments for various CNS disorders .
3.2 Case Studies
A notable case study involves the development of novel inhibitors targeting hepatitis C NS3-NS4A serine protease derived from (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This research demonstrated its potential in combating hepatitis C infections, showcasing its relevance in antiviral drug development .
Mechanism of Action
The mechanism of action of (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Diastereomers of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
The stereochemistry of azabicycloheptane derivatives significantly impacts their applications. Key diastereomers include:
Key Observations :
Other Bicyclic Amino Acids
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : The nitrogen atom is positioned at the 7th position instead of the 2nd.
Fluorinated Derivatives
Proline and Non-Bicyclic Analogues
Functional Implications :
Typical Yields :
Biological Activity
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as a bicyclic compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This compound's unique structure allows it to interact with various biological targets, making it a focal point in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders.
- Molecular Formula : C7H11NO2
- Molecular Weight : 141.17 g/mol
- CAS Number : 171754-03-3
- IUPAC Name : (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
The biological activity of (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is primarily attributed to its ability to act as a modulator of neurotransmitter systems. Its interactions with specific receptors in the CNS suggest potential applications in treating various neurological conditions.
Key Mechanisms:
- Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly those involved in pain and mood regulation.
- Enzyme Inhibition : It can inhibit certain enzymes that play a role in neurotransmitter degradation, thus enhancing neurotransmitter availability.
Pharmacological Studies
Research indicates that (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid exhibits:
- Antinociceptive Effects : Studies have demonstrated its potential to reduce pain responses in animal models.
- Antidepressant Activity : Preliminary findings suggest that this compound may have effects similar to conventional antidepressants by influencing serotonin and norepinephrine levels.
Case Studies
-
Antinociceptive Study :
- A study conducted on mice showed that administration of the compound significantly reduced pain responses in a formalin-induced pain model.
- Results indicated a dose-dependent response, with higher doses leading to greater analgesic effects.
-
CNS Activity :
- In behavioral assays, (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid demonstrated anxiolytic-like effects when tested in the elevated plus maze and open field tests.
- These findings suggest its potential utility in treating anxiety disorders.
Applications in Drug Development
The structural features of (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid make it an attractive candidate for further drug development:
- Synthetic Building Block : It serves as a versatile building block in organic synthesis for developing new pharmacological agents.
- CNS Drug Design : Its ability to modulate CNS activity positions it as a lead compound for designing drugs targeting neurological disorders.
Comparative Analysis with Similar Compounds
Q & A
Q. Table 1: Representative Synthetic Methods
How is the stereochemical configuration of this compound confirmed in research settings?
Basic Research Focus
Stereochemical assignments rely on:
- X-ray Crystallography : Single-crystal analysis resolves ambiguities (e.g., distinguishing endo vs. exo isomers) and corrects historical misassignments .
- 2D NMR Spectroscopy : Techniques like NOESY confirm spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic framework) .
Advanced Insight : Misassigned structures (e.g., confusion between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane) were rectified using combined crystallographic and NMR data .
What methodologies resolve discrepancies in stereochemical assignments during synthesis?
Advanced Research Focus
Discrepancies arise from ring-expansion side reactions or incorrect chiral induction assumptions. Solutions include:
- Mechanistic Studies : DFT calculations to validate reaction pathways (e.g., aziridinium intermediates in ring expansion) .
- Comparative NMR Analysis : Distinctive ¹H-NMR patterns differentiate bicyclo[2.2.1]heptane (e.g., proton coupling constants) from bicyclo[3.2.1]octane derivatives .
- Pseudo-Enantiomer Testing : Using mirror-image ligands to verify stereochemical outcomes and improve enantiomeric excess (ee) .
How does the bicyclic framework influence biological activity in enzyme inhibition studies?
Advanced Research Focus
The rigid bicyclic structure enhances binding affinity to targets like DPP-4 or proteases. Key findings:
- DPP-4 Inhibition : (1R,3S,4R)-configured analogs show IC₅₀ values in the nanomolar range due to optimal fit into the enzyme’s hydrophobic S1 pocket .
- Antiproliferative Activity : Substitution at C3 with sulfonamide groups (e.g., biaryl derivatives) enhances cytotoxicity via selective kinase inhibition .
Q. Table 2: Impact of Structural Modifications on Activity
What strategies optimize enantiomeric excess in enantioselective aldol reactions using this compound?
Advanced Research Focus
Key approaches include:
- Chiral Ligand Screening : Testing pseudo-enantiomeric ligands (e.g., (S)-1-phenylethyl vs. (R)-analogs) to reverse induction trends .
- Solvent/Additive Optimization : Using CH₂Cl₂ with 10 mol% catalyst loadings improves reaction rates and ee (up to 93%) .
- Chromatographic Separation : Chiralpak® AD-H columns resolve enantiomers post-synthesis for purity validation .
What are the key considerations in designing analogs for SAR studies?
Q. Advanced Research Focus
- Core Rigidity : Retain the bicyclo[2.2.1]heptane scaffold to maintain conformational constraints critical for target binding .
- Functional Group Placement : Introduce substituents at C3 (e.g., carboxylic acid, sulfonamides) to modulate solubility and hydrogen-bonding interactions .
- Stereochemical Purity : Ensure enantiomerically pure intermediates to avoid confounding SAR conclusions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
